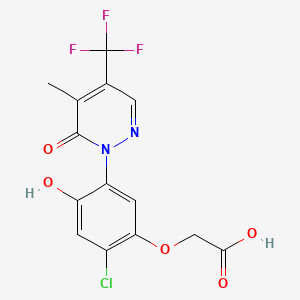
4-Desfluoro-4-hydroxy Flufenpyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desfluoro-4-hydroxy Flufenpyr is a synthetic organic compound with the molecular formula C₁₄H₁₀ClF₃N₂O₅ . It is primarily used in scientific research and is not intended for human therapeutic use . The compound is characterized by its unique structure, which includes a pyridazinyl group and a trifluoromethyl group, contributing to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desfluoro-4-hydroxy Flufenpyr involves multiple steps, typically starting with the preparation of the pyridazinyl intermediate. The key steps include:
Formation of the Pyridazinyl Intermediate: This involves the reaction of a suitable precursor with hydrazine hydrate under reflux conditions.
Introduction of the Trifluoromethyl Group: This step is achieved using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Desfluoro-4-hydroxy Flufenpyr undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a des-hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a des-hydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Desfluoro-4-hydroxy Flufenpyr has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Desfluoro-4-hydroxy Flufenpyr involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Desfluoro-4-hydroxy Flufenpyr can be compared with other similar compounds such as:
Flufenpyr: The parent compound from which this compound is derived.
Trifluoromethyl Pyridazines: Compounds with similar trifluoromethyl groups but different substituents on the pyridazine ring.
Hydroxylated Pyridazines: Compounds with hydroxyl groups on the pyridazine ring but lacking the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10ClF3N2O5 |
|---|---|
Molecular Weight |
378.69 g/mol |
IUPAC Name |
2-[2-chloro-4-hydroxy-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H10ClF3N2O5/c1-6-7(14(16,17)18)4-19-20(13(6)24)9-3-11(25-5-12(22)23)8(15)2-10(9)21/h2-4,21H,5H2,1H3,(H,22,23) |
InChI Key |
PAPLOHKDQNDMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN(C1=O)C2=CC(=C(C=C2O)Cl)OCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


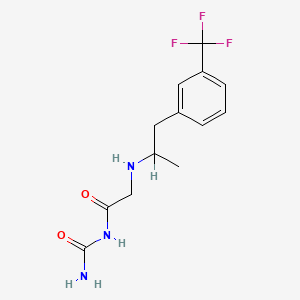
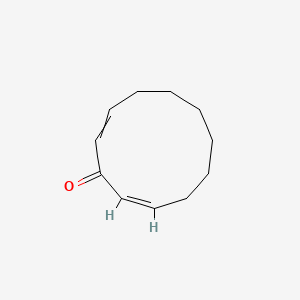
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

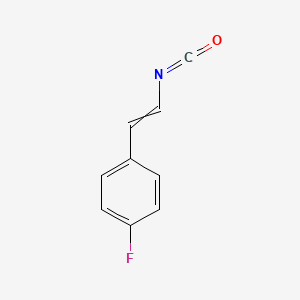

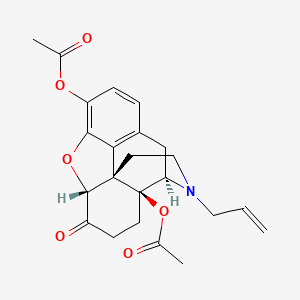
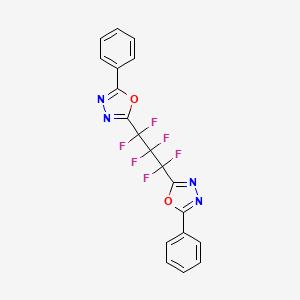
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
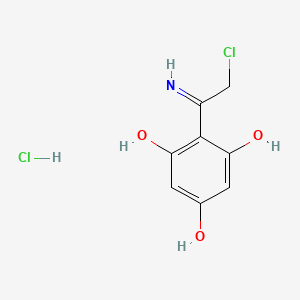
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
